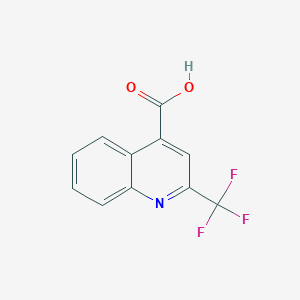
2-(Trifluoromethyl)quinoline-4-carboxylic acid
Cat. No. B102219
Key on ui cas rn:
18706-39-3
M. Wt: 241.17 g/mol
InChI Key: BHRSRGUVJGTOBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04267333
Procedure details


A 500 mL three-necked flask equipped with a stirrer, water condenser and thermometer was charged with fifteen grams (15 g) of isatin (0.10 mol), six grams (6 g) of potassium hydroxide (0.11 mol), and 100 mL of water. About 12 grams (12 g) of glacial acetic acid (0.20 mol) and 12 grams (12 g) of sodium acetate (0.14 mol) were then added to bring the pH of the mixture to 5±0.1. After the addition of 13.7 grams of trifluoroacetone (0.12 mol), the mixture was heated to 70° C. for 15 hours. At the end of this time, the mixture was acidified with 10% hydrochloric acid. A precipitate of 2-trifluoromethyl cinchoninic acid was obtained which was separated by filtration. The precipitate was washed with water until the wash water was clear, and then dried in air. About 18.8 grams of product was recovered, representing a yield of 76 percent.







Yield
76%
Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=O)[C:2]1=[O:3].[OH-].[K+].C(O)(=[O:16])C.C([O-])(=O)C.[Na+].[F:23][C:24]([F:29])([F:28])[C:25](=O)[CH3:26].Cl>O>[F:23][C:24]([F:29])([F:28])[C:25]1[CH:26]=[C:4]([C:2]([OH:16])=[O:3])[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[N:1]=1 |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.1 mol
|
|
Type
|
reactant
|
|
Smiles
|
N1C(=O)C(=O)C2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
13.7 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(C)=O)(F)F
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 500 mL three-necked flask equipped with a stirrer, water condenser
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C1=NC2=CC=CC=C2C(=C1)C(=O)O)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 76% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
